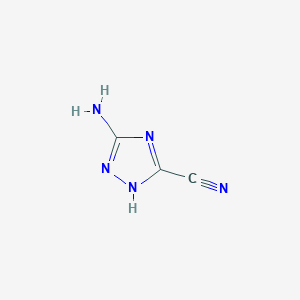

5-amino-1H-1,2,4-triazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5/c4-1-2-6-3(5)8-7-2/h(H3,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNCJPUPSBOIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016798-54-1 | |

| Record name | 5-amino-1H-1,2,4-triazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Amino 1h 1,2,4 Triazole 3 Carbonitrile and Its Analogues

Foundational Synthetic Approaches to 1,2,4-Triazole (B32235) Core Structures

The construction of the 1,2,4-triazole ring is well-established, with several foundational methods serving as the basis for more complex syntheses. These approaches typically involve the cyclization of linear precursors containing the necessary nitrogen and carbon atoms.

Aminoguanidine (B1677879) and its salts are pivotal starting materials for the synthesis of 3-amino-1,2,4-triazoles due to their inherent guanidyl structure, which provides the N-C-N backbone of the resulting heterocycle. The reaction typically involves the condensation of aminoguanidine with a carboxylic acid or its derivative, followed by cyclization.

A common method involves the direct condensation of aminoguanidine salts, such as aminoguanidine hydrochloride or bicarbonate, with various carboxylic acids. For example, 3-amino-1,2,4-triazole can be prepared by heating aminoguanidine formate (B1220265), which is formed from aminoguanidine bicarbonate and formic acid. The process involves heating the aminoguanidine formate solution, leading to cyclization and the formation of the triazole ring. This approach has been adapted for the synthesis of a variety of 5-substituted 3-amino-1,2,4-triazoles.

Two complementary pathways have been developed for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using aminoguanidine hydrochloride, succinic anhydride (B1165640), and various amines. The specific synthetic route chosen depends on the nucleophilicity of the amine. One pathway begins with the synthesis of N-guanidinosuccinimide, which subsequently reacts with amines to yield the target triazole. An alternative route involves the initial preparation of N-arylsuccinimides, which then react with aminoguanidine hydrochloride.

Aminoguanidine has also been employed as a catalyst in reductive cyclization reactions, for instance, in the synthesis of benzimidazoles from o-phenylenediamines and CO2, highlighting its versatility in facilitating heterocycle formation.

Table 1: Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles using Aminoguanidine Precursors

| Starting Carboxylic Acid | Aminoguanidine Salt | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Propionic Acid | Aminoguanidine Bicarbonate | HCl (1.5 equiv), 180 °C, Microwave | 3-Amino-5-ethyl-1,2,4-triazole | 86% | |

| Isovaleric Acid | Aminoguanidine Bicarbonate | HCl (1.5 equiv), 180 °C, Microwave | 3-Amino-5-isobutyl-1,2,4-triazole | 76% | |

| Succinic Anhydride / Amines | Aminoguanidine Hydrochloride | Microwave Irradiation | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | Variable | |

| Formic Acid | Aminoguanidine Bicarbonate | Heat to 120 °C | 3-Amino-1,2,4-triazole | 95-97% |

Dehydrative condensation reactions are a cornerstone in the synthesis of 1,2,4-triazoles. These methods typically involve the removal of a water molecule to facilitate ring closure. Classical named reactions such as the Pellizzari and Einhorn-Brunner reactions exemplify this approach.

The Pellizzari reaction involves the condensation of an amide with an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole. For instance, heating a mixture of formamide (B127407) and hydrazine (B178648) hydrochloride with a base can yield the parent 1,2,4-triazole.

The Einhorn-Brunner reaction synthesizes 1,2,4-triazoles through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. A classic example is the reaction between N-formyl benzamide (B126) and phenyl hydrazine, which yields 1,5-diphenyl-1,2,4-triazole.

More contemporary methods utilize dehydrative cyclization under specific conditions. For example, the synthesis of bis-1,2,4-triazole-3-thiones can be achieved through the dehydrative ring closure of hydrazinecarbothioamide precursors under basic conditions. Similarly, microwave-induced cyclodehydration of secondary amides and hydrazides, activated by triflic anhydride, provides a one-pot synthesis for 3,4,5-trisubstituted 1,2,4-triazoles.

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like 1,2,4-triazoles in a single step from three or more starting materials, minimizing waste and improving atom economy. A one-pot reaction involving 3-amino-1,2,4-triazole, malononitrile, and various aryl aldehydes can produce 5-amino-7-aryl-7,8-dihydro-triazolo[4,3-a]pyrimidine-6-carbonitriles. This reaction highlights the use of an existing amino-triazole to build a more complex, fused ring system containing a carbonitrile group. Other MCRs have been developed to synthesize 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, and pyrimidines without the need for transition metal catalysts. A base-promoted, metal-free, three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones also yields 1,2,4-triazole-based hybrids.

Hydrazones are versatile intermediates in triazole synthesis. A metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines proceeds under oxidative conditions through a cascade of C-H functionalization and C-N bond formations. Another approach involves the formal [3+2] cycloaddition of N,N-dialkylhydrazones and nitriles, which proceeds via an in-situ generated hydrazonoyl chloride intermediate to afford multi-substituted N-alkyl-triazoles.

Table 2: Example of a One-Pot, Three-Component Synthesis

| Aldehyde Component | Other Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | 3-Amino-1,2,4-triazole, Malononitrile | NaOH (20 mol%), Ethanol, Reflux | 5-Amino-7-(4-chlorophenyl)-7,8-dihydro-triazolo[4,3-a]pyrimidine-6-carbonitrile | 92% | |

| 2-Chlorobenzaldehyde | 3-Amino-1,2,4-triazole, Malononitrile | NaOH (20 mol%), Ethanol, Reflux | 5-Amino-7-(2-chlorophenyl)-7,8-dihydro-triazolo[4,3-a]pyrimidine-6-carbonitrile | 89% | |

| 4-Nitrobenzaldehyde | 3-Amino-1,2,4-triazole, Malononitrile | NaOH (20 mol%), Ethanol, Reflux | 5-Amino-7-(4-nitrophenyl)-7,8-dihydro-triazolo[4,3-a]pyrimidine-6-carbonitrile | 90% |

Advanced Synthetic Strategies for 5-amino-1H-1,2,4-triazole-3-carbonitrile and its Derivatives

Modern synthetic chemistry seeks to improve upon traditional methods by incorporating techniques that enhance reaction rates, yields, and selectivity while promoting green chemistry principles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-triazoles. This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

The synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids is significantly enhanced by microwave irradiation. Reactions can be completed at high temperatures (e.g., 180 °C) in sealed vessels, allowing for the use of volatile starting materials and achieving high yields in a short time. For example, the reaction of aminoguanidine with dicarboxylic acids in an aqueous medium under microwave irradiation at 200 °C was completed within 5 minutes, yielding products with high purity. Similarly, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was successfully achieved using microwave irradiation to promote the reaction between N-guanidinosuccinimide and amines.

The synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions proceeds efficiently without the need for a catalyst or additive. This highlights the ability of microwave energy to drive reactions that might otherwise require harsh conditions or catalysts.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|---|

| Synthesis of 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | 290 minutes | 78% | 10-25 minutes | 97% | |

| Synthesis of N-{4-[(...)]-3-mercapto-4H-1,2,4-triazol-5-yl}acetamide | Several hours | - | 33-90 seconds | 82% | |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | - | 1 minute | 85% |

The development of transition-metal-free synthetic routes is a key goal in green chemistry, aiming to avoid the cost, toxicity, and contamination issues associated with metal catalysts. Several such methods have been successfully applied to the synthesis of 1,2,4-triazoles.

A base-promoted, metal-free multicomponent reaction provides a route to 1,2,4-triazole-based hybrids. Another practical approach is a base-mediated deamination annulation strategy, where the annulation of nitriles with hydrazines produces 1,3,5-trisubstituted 1,2,4-triazoles in good to excellent yields, liberating ammonia (B1221849) gas as the only byproduct. This method tolerates a wide range of functional groups.

Metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines has been developed for the synthesis of 1H-1,2,4-triazol-3-amines. Furthermore, 1,3-dipolar cycloaddition reactions provide a powerful and regioselective route to triazoles. For instance, a transition-metal-free [3+2] cycloaddition between an in-situ formed enaminone intermediate and an organic azide (B81097) can produce 1,2,3-triazoles with 100% regioselectivity, a strategy that could potentially be adapted for 1,2,4-triazole synthesis. While many cycloaddition reactions for synthesizing 1,2,3-triazoles have been developed, including metal-free azide-alkyne cycloadditions, the principles can inspire new routes for their 1,2,4-isomers.

Regioselective Functionalization Techniques

The functionalization of the this compound core presents a significant challenge due to the presence of multiple reactive sites: the three nitrogen atoms of the triazole ring (N1, N2, and N4) and the exocyclic amino group. The inherent electronic properties and tautomeric equilibria of the triazole ring system often lead to the formation of a mixture of regioisomers, complicating purification and characterization. Consequently, the development of regioselective functionalization techniques is of paramount importance for the synthesis of well-defined derivatives with predictable properties.

Research into the functionalization of closely related 3-amino-1,2,4-triazole systems has shed light on strategies to control the site of electrophilic attack. The regioselectivity of these reactions is highly dependent on the nature of the electrophile, the solvent, the base used, and the reaction temperature.

Acylation Reactions

The acylation of aminotriazoles is a common method for introducing functional groups, yet it is often plagued by a lack of regioselectivity. Studies on the acetylation of 5-amino-1H- nih.govacs.orgmdpi.comtriazole, a compound structurally similar to this compound, have demonstrated the critical role of reaction conditions in directing the outcome of the reaction.

Conventional acetylation procedures using acetyl chloride tend to be non-regioselective, resulting in a mixture of acetylated isomers. nih.gov However, more controlled and selective monoacetylation can be achieved by carefully selecting the acetylating agent and reaction medium. The use of equivalent amounts of acetic anhydride in a solvent like dimethylformamide (DMF) has been shown to favor rapid and selective annular monoacetylation. nih.govacs.org This process is believed to proceed through the initial formation of a less stable kinetic product, 1-acetyl-3-amino-1H- nih.govacs.orgmdpi.comtriazole, which then rearranges to the more thermodynamically stable 1-acetyl-5-amino-1H- nih.govacs.orgmdpi.comtriazole. nih.govacs.org

Further acetylation can lead to diacetylated products. For instance, treatment with neat acetic anhydride at room temperature can yield the 1-acetyl-3-(acetylamino)-1H- nih.govacs.orgmdpi.comtriazole derivative. nih.govacs.org These findings underscore the potential to control the degree and position of acylation by manipulating the reaction parameters.

Table 1: Regioselectivity in the Acetylation of 5-amino-1H- nih.govacs.orgmdpi.comtriazole

| Acetylating Agent | Solvent | Conditions | Major Product(s) | Reference |

| Acetyl Chloride | - | Conventional | Mixture of isomers | nih.gov |

| Acetic Anhydride (1 equiv.) | DMF | - | 1-acetyl-5-amino-1H- nih.govacs.orgmdpi.comtriazole | nih.govacs.org |

| Acetic Anhydride (neat) | - | Room Temperature | 1-acetyl-3-(acetylamino)-1H- nih.govacs.orgmdpi.comtriazole | nih.govacs.org |

| Acetic Anhydride (neat) | - | Reflux | Mixture of di-, mono-, and triacetylated derivatives | nih.gov |

Alkylation Reactions

Similar to acylation, the alkylation of the this compound scaffold can occur at multiple nitrogen atoms, leading to a mixture of N-alkylated regioisomers. The development of regioselective alkylation methods is crucial for the synthesis of specific N-substituted derivatives.

Research on the alkylation of 3,5-diamino-1,2,4-triazole, another close analogue, has provided valuable insights into achieving regioselectivity. The reaction of this compound with alkylating agents can yield mixtures of regioisomers. researchgate.net However, by employing specific synthetic strategies, the formation of desired isomers can be favored. For instance, the choice of the starting triazole derivative, such as its nitrate (B79036) salt or a pre-acetylated form, can influence the position of subsequent alkylation. researchgate.net

In the context of 1,2,4-triazoles bearing a carboxamide or a related group at the 3-position, alkylation is known to be a challenging step, potentially yielding three different regioisomers due to attack at any of the ring nitrogens. mdpi.com To circumvent this, a highly regioselective method has been reported for the introduction of an alkoxymethyl group. This method involves the use of N-silylated triazole carboxylic acid esters, which directs the alkylation specifically to the N1 position. mdpi.com This strategy highlights the utility of protecting groups and activated intermediates in controlling the regiochemical outcome of the functionalization.

Table 2: Strategies for Regioselective Alkylation of 1,2,4-Triazole Derivatives

| Substrate | Alkylating Agent | Strategy | Major Product | Reference |

| 3,5-diamino-1,2,4-triazole | Alkyl Halides | Use of nitrate salt or 1-acetyl derivative | Favors specific regioisomers | researchgate.net |

| Methyl 1,2,4-triazole-3-carboxylate | Alkyl/Aryloxymethyl Acetates | N-silylation of the triazole ester | Methyl 1-alkoxymethyl-1,2,4-triazole-3-carboxylate | mdpi.com |

These examples from closely related systems strongly suggest that a systematic investigation of reaction parameters, including the choice of solvent, base, temperature, and the use of protecting or directing groups, is essential for the development of robust and regioselective functionalization protocols for this compound. Such methodologies are critical for unlocking the full potential of this versatile heterocyclic scaffold in various scientific and technological applications.

Reactivity and Derivatization Chemistry of 5 Amino 1h 1,2,4 Triazole 3 Carbonitrile

Electrophilic Reactivity and Alkylation Patterns

The presence of the amino group and the nitrogen atoms within the triazole ring endows 5-amino-1H-1,2,4-triazole-3-carbonitrile with multiple nucleophilic centers, making it reactive towards various electrophiles. Acetylation, a common electrophilic substitution reaction, has been studied in the context of 5-amino-1H- frontiersin.orgrsc.orgresearchgate.nettriazole. The reaction with acetylating agents can lead to the formation of mono- and diacetylated derivatives. acs.org The regioselectivity of these reactions can be influenced by the reaction conditions. For instance, the use of specific solvents and reagents can favor acetylation at the exocyclic amino group or at one of the nitrogen atoms of the triazole ring. acs.org While detailed studies on the alkylation of this compound are not extensively documented in the provided search results, the general reactivity of aminotriazoles suggests that alkylation can occur at the amino group or the ring nitrogens, with the specific pattern depending on the nature of the alkylating agent and the reaction conditions.

Nucleophilic Reaction Pathways

The this compound molecule can also participate in reactions as a nucleophile, primarily through its amino group and the nitrogen atoms of the triazole ring. The amino group can react with various electrophiles to form a range of derivatives. For instance, 3-amino-1,2,4-triazoles are known to be key starting materials in multicomponent reactions for the synthesis of diverse heterocyclic compounds. mdpi.com

Furthermore, the cyano group, being an electrophilic center, is susceptible to nucleophilic attack. The hydrolysis of nitriles, for example, can proceed under acidic or basic conditions to yield carboxylic acids, with an amide as an intermediate. youtube.com Organometallic reagents, such as Grignard reagents, can also add to the nitrile group, leading to the formation of ketones after hydrolysis. youtube.com Additionally, the reduction of the nitrile functionality, typically with reducing agents like lithium aluminum hydride, provides a route to primary amines. youtube.com

Formation of Complex Molecular Architectures and Hybrid Systems

The versatile reactivity of this compound makes it a valuable precursor for the construction of more elaborate molecular structures, including supramolecular assemblies and polymeric frameworks.

Integration into Supramolecular Assemblies

The ability of the triazole ring and the amino group to participate in hydrogen bonding makes this compound a potential building block for supramolecular chemistry. The hydrogen bond donor and acceptor sites on the molecule can direct the self-assembly of molecules into well-defined, higher-order structures. For instance, related 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole has been shown to form supramolecular assemblies mediated by noncovalent interactions with inorganic anions. acs.org The interplay of hydrogen bonding and other noncovalent forces can lead to the formation of intricate networks in the solid state.

Computational and Theoretical Investigations of 5 Amino 1h 1,2,4 Triazole 3 Carbonitrile

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. These calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies.

For the synthesis of 5-amino-1H-1,2,4-triazole-3-carbonitrile, a plausible reaction mechanism involves the acid-catalyzed condensation of aminoguanidine (B1677879) with a suitable carboxylic acid derivative, followed by cyclization. mdpi.com Theoretical calculations would typically be employed to:

Model Intermediates: Determine the geometries and relative stabilities of intermediates, such as guanyl hydrazides. mdpi.com

Locate Transition States: Identify the structure of the transition state for the key cyclization step.

Calculate Activation Barriers: Compute the energy difference between reactants and transition states to predict the feasibility and kinetics of the reaction.

Studies on similar 1,2,4-triazole (B32235) syntheses have used DFT methods to confirm the structures of intermediates and products, providing a theoretical basis for experimentally observed outcomes. nih.govnih.gov For instance, calculations on the intramolecular cyclization of thiosemicarbazide derivatives to form 1,2,4-triazole-3-thiones have helped to confirm the predominance of the thione isomer based on its calculated stability. acs.org

Molecular Electrostatic Potential and Predictive Reactivity Studies

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

An MEP map of this compound would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the triazole ring and the nitrile group, indicating these are the primary sites for electrophilic attack. The amino group also contributes to the nucleophilicity.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H protons of the ring and the amino group, making them susceptible to nucleophilic attack or deprotonation.

Computational studies on other substituted 1,2,4-triazoles have successfully used MEP maps to identify the most important reactive sites for electrophilic and nucleophilic interactions. uns.ac.rsmdpi.com This information is crucial for predicting how the molecule will interact with other reagents and for understanding its intermolecular bonding preferences. Analysis of Mulliken charges and frontier molecular orbitals (HOMO/LUMO) further complements MEP studies by quantifying charge distribution and identifying the orbitals involved in chemical reactions. researchgate.net

Tautomeric Equilibria and Isomerization Dynamics

Prototropic tautomerism is a well-established characteristic of the 1,2,4-triazole ring system. researchgate.net The this compound molecule can exist in several tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring.

Theoretical calculations are essential for studying these equilibria, as individual tautomers are often difficult to isolate and characterize experimentally. Computational investigations typically involve:

Geometry Optimization: Calculating the most stable structure for each possible tautomer.

Energy Calculation: Determining the relative energies (including total energy, enthalpy, and Gibbs free energy) of the tautomers to predict their relative populations at equilibrium. zsmu.edu.ua

Solvent Effects: Using continuum solvation models (like PCM) to understand how the tautomeric equilibrium shifts in different solvents, as polar, protic solvents can stabilize certain forms through hydrogen bonding. zsmu.edu.ua

For example, DFT studies on 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been used to investigate its isomerization reactions, calculating the energy profile and kinetic rate constants to understand the dynamics of tautomerization. jcchems.com Similar calculations on 1,2,4-triazole-5-thiones have used DFT to ascertain the predominant tautomers in different chemical environments. nih.gov

Table 1: Theoretical Tautomer Stability Analysis This is an illustrative table based on typical findings for 1,2,4-triazole derivatives. Specific values for this compound require dedicated computational studies.

| Tautomer | Gas Phase Relative Energy (kJ/mol) | Aqueous Phase Relative Energy (kJ/mol) | Predicted Population (Gas Phase) |

|---|---|---|---|

| 1H-tautomer | 0.00 | 0.00 | Major |

| 2H-tautomer | +X.X | +Y.Y | Minor |

| 4H-tautomer | +Z.Z | +W.W | Minor |

In Silico Modeling of Molecular Interactions

In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to model the interaction of a small molecule with a larger biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and design.

If this compound were to be investigated as a potential bioactive agent, in silico modeling would be a critical first step. The process would include:

Molecular Docking: Placing the 3D structure of the triazole into the active site of a target protein to predict its binding orientation and affinity. The docking score provides an estimate of the binding energy.

Interaction Analysis: Identifying the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time (e.g., nanoseconds) to assess its stability and confirm the persistence of key interactions. pensoft.netresearchgate.net

Numerous studies have employed these techniques for various 1,2,4-triazole derivatives to screen for potential inhibitors against targets like enzymes involved in oxidative stress or viral proteases. pensoft.netbiointerfaceresearch.comnih.gov The results of these simulations help prioritize compounds for further experimental testing.

Biological Activities and Structure Activity Relationship Sar Studies of 5 Amino 1h 1,2,4 Triazole 3 Carbonitrile Derivatives

Investigations into Broad-Spectrum Antimicrobial Efficacy

The 1,2,4-triazole (B32235) nucleus is a key structural component in many compounds exhibiting potent antimicrobial properties. nih.govnih.gov Researchers have synthesized and evaluated numerous derivatives of 5-amino-1H-1,2,4-triazole-3-carbonitrile, demonstrating their efficacy against a wide array of microbial pathogens, including fungi, bacteria, and viruses. researchgate.netnih.govnih.gov The incorporation of different substituents onto the triazole core has led to the development of agents with significant antibacterial and antifungal activities. nih.govresearchgate.net

Antifungal Research Perspectives and Mechanisms

Derivatives of 1,2,4-triazole are prominent in the development of antifungal agents. nih.govmdpi.com Many of these compounds function as sterol demethylation inhibitors (DMI), targeting the fungal enzyme 14α-demethylase (CYP51). nih.govmdpi.com This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govmdpi.com Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death. nih.govmdpi.com

Recent studies have focused on synthesizing novel 1,2,4-triazole derivatives containing amino acid fragments to enhance antifungal potency. nih.govmdpi.com For instance, compounds 8d and 8k demonstrated exceptional activity against the plant pathogenic fungus Physalospora piricola, with EC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively. nih.govmdpi.com Molecular docking studies confirmed that these derivatives exhibit a strong binding affinity to the active site of 14α-demethylase. nih.govmdpi.com

Similarly, a series of benzimidazole-1,2,4-triazole derivatives were synthesized and tested against various Candida species. acs.org Compounds 6b , 6i , and 6j showed particularly high antifungal activity against C. glabrata, with a minimum inhibitory concentration (MIC) of 0.97 μg/mL, which was superior to the standard drugs voriconazole (B182144) and fluconazole. acs.org These findings underscore the potential of targeting fungal CYP51 with novel 1,2,4-triazole-based inhibitors. acs.org

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Antibacterial Research Perspectives and Mechanisms

The 1,2,4-triazole scaffold has been extensively explored for the development of new antibacterial agents to combat the growing threat of drug resistance. nih.gov A wide range of derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

For example, a series of 4-amino-5-aryl-4H-1,2,4-triazole derivatives were screened for their in vitro antibacterial properties. nih.gov A compound featuring a 4-trichloromethyl group on the phenyl ring at the 3-position of the triazole showed the highest activity, with an MIC of 5 µg/mL, comparable to the antibiotic ceftriaxone. nih.gov Another study reported that phenylpiperazine derivatives of 5-oxo- and 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids exhibited excellent inhibition against a panel of pathogens, including E. coli, S. aureus, and M. smegmatis, with MIC values ranging from 0.12 to 1.95 µg/mL. nih.gov

The synthesis of novel 1,2,4-triazole-3-thione glucosides has also yielded compounds with promising antibacterial activity. jlu.edu.cn Compounds 3d and 3e from this series displayed strong, broad-spectrum antimicrobial effects against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Monilia albicans. jlu.edu.cn Furthermore, certain Schiff bases derived from 4-amino-5-phenyl-1,2,4-triazole-3-thiol (B7760984) have shown promising activity against bacteria and yeast-like fungi. researchgate.net

Antiviral Research Perspectives and Mechanisms

The 1,2,4-triazole core is present in several compounds with known antiviral activity. researchgate.netnih.gov Research in this area has led to the discovery of derivatives with activity against various viruses, including the Yellow Fever Virus (YFV) and influenza viruses. nih.govmdpi.com

A study focused on 1-sulfonyl-3-amino-1H-1,2,4-triazoles identified several compounds as inhibitors of YFV. nih.gov For instance, compounds like RCB17017 and RCB17099 were synthesized and evaluated for their antiviral potential. nih.gov

In the context of influenza, 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have been investigated for their ability to suppress viral replication. mdpi.com Compounds 1 , 4 , and 5 were found to reduce the infectivity of the influenza virus by over 90%, highlighting their potential as virucidal agents that act on extracellular virions. mdpi.com Molecular docking studies suggested that these compounds may bind to viral hemagglutinin and neuraminidase proteins. mdpi.com

Anticancer and Antiproliferative Activity Research

The 1,2,4-triazole heterocycle is a key pharmacophore in a variety of molecules with anticancer properties. researchgate.netnih.gov Numerous studies have reported the synthesis and evaluation of novel 1,2,4-triazole derivatives for their ability to inhibit the growth of various cancer cell lines. researchgate.netnih.gov

One study detailed the synthesis of a series of novel researchgate.netresearchgate.netresearchgate.nettriazole derivatives and tested their in vitro anticancer activity against liver (HepG2) and breast (MCF-7) cancer cell lines. researchgate.net Compounds 4, 7, 15, 17, 28, 34, and 47 showed promising activity against the HepG2 cell line with IC50 values between 17.69 and 25.4 μM/L. researchgate.net Similarly, compounds 7, 14a, 17, 28, and 34 were significantly active against the MCF-7 cell line, with IC50 values ranging from 17.69 to 27.09 μM/L. researchgate.net

Another research effort focused on 1,2,4-triazole derivatives designed as potential aromatase inhibitors. nih.gov Compounds 7d, 7e, 10a, and 10d from this series exhibited promising cytotoxic activity against the HeLa cell line, with IC50 values below 12 μM. nih.gov Compound 10a was also effective against MCF-7 and A549 cell lines, with IC50 values of 6.43 μM and 21.1 μM, respectively. nih.gov Additionally, new 1,2,3-triazole-amino acid conjugates have been synthesized and shown to significantly inhibit the proliferation of MCF-7 and HepG2 cancer cells at concentrations below 10 µM. mdpi.com

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Enzyme Inhibition and Target Engagement Mechanisms

The biological activities of 1,2,4-triazole derivatives are often attributed to their ability to inhibit specific enzymes. mdpi.comnih.gov As mentioned previously, a primary mechanism for the antifungal action of many triazoles is the inhibition of the fungal enzyme 14α-demethylase (CYP51). nih.govmdpi.com Molecular docking studies have helped to elucidate the binding interactions between triazole derivatives and the active site of this enzyme, guiding the design of more potent inhibitors. nih.govmdpi.com

Beyond antifungal targets, 1,2,4-triazole derivatives have been investigated as inhibitors of other enzymes relevant to human diseases. nih.gov A study on azinane-triazole based derivatives described their potential as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are therapeutic targets for Alzheimer's disease and diabetes mellitus, respectively. nih.gov Methyl phenyl-substituted derivatives 12d and 12m were identified as particularly potent inhibitors of AChE and BChE. nih.gov

In the context of cancer therapy, some 1,2,4-triazole derivatives have been designed to target the enzyme aromatase, which is involved in estrogen biosynthesis and is a key target in hormone-dependent breast cancer. nih.gov Molecular docking studies have been employed to understand the binding modes of these compounds within the aromatase active site, providing a rationale for their observed cytotoxic effects. nih.gov

Other Identified Biological Activities of Academic Interest

In addition to their well-documented antimicrobial and anticancer properties, derivatives of 1,2,4-triazole have been reported to possess a variety of other biological activities of academic interest. researchgate.netnih.gov These diverse activities highlight the therapeutic potential of this versatile heterocyclic scaffold.

Several studies have noted the anti-inflammatory and antioxidant properties of certain 1,2,4-triazole derivatives. researchgate.net For instance, Schiff bases derived from 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione were evaluated for these activities, with some compounds showing potent anti-inflammatory effects. nih.gov

Furthermore, the 1,2,4-triazole nucleus is a component of compounds with anticonvulsant activity. researchgate.net A series of 3-[[(substituted phenyl)methyl]thio]-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles were synthesized and evaluated for their anticonvulsant properties. researchgate.net The broad pharmacological profile of 1,2,4-triazoles also includes reports of antihypertensive, antiparasitic, and antitubercular activities, making this class of compounds a rich source for continued drug discovery efforts. researchgate.net

Structure-Activity Relationship (SAR) Elucidation and Pharmacophore Development

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively detailed in published literature, a comprehensive understanding of its potential can be extrapolated from SAR analyses of closely related 3-amino-1,2,4-triazole derivatives. These studies reveal critical insights into how structural modifications of the triazole core influence various biological activities, including anticancer, antifungal, and antiviral properties.

Anticancer Activity SAR:

The 3-amino-1,2,4-triazole scaffold is a key feature in the design of novel anticancer agents. nih.gov Research into two series of compounds built around this core demonstrated that the 3-amino-1,2,4-triazole moiety is essential for activity. nih.gov A clear beneficial effect for anticancer potency was observed when a 3-bromophenylamino group was attached at the 3-position of the triazole ring. nih.gov

Further studies involving the synthesis of various fused and substituted researchgate.netnih.govresearchgate.nettriazole analogues have identified several compounds with promising cytotoxicity against cancer cell lines. researchgate.net For instance, evaluation against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines showed that specific derivatives exhibited significant activity. researchgate.net The substitution pattern on the triazole ring and fused heterocyclic systems plays a crucial role in determining the potency. Compounds 7 , 14a , 17 , 28 , and 34 were particularly effective against the MCF-7 cell line. researchgate.net

| Compound | Description | IC₅₀ (µM/L) | Reference |

|---|---|---|---|

| Doxorubicin (Reference) | Standard Chemotherapy Agent | 15.21 | researchgate.net |

| Compound 7 | researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivative | 17.69 | researchgate.net |

| Compound 14a | researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivative | 27.09 | researchgate.net |

| Compound 17 | Fused researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivative | 20.33 | researchgate.net |

| Compound 28 | researchgate.netnih.govresearchgate.nettriazolo[5,1-c] researchgate.netnih.govresearchgate.nettriazine derivative | 19.55 | researchgate.net |

| Compound 34 | Benzo[h] researchgate.netnih.govresearchgate.nettriazolo[5,1-b]quinazoline derivative | 23.51 | researchgate.net |

Antifungal Activity SAR:

The 1,2,4-triazole unit is a cornerstone of many commercial fungicides, which primarily act as sterol demethylation inhibitors (DMIs). nih.govmdpi.com SAR studies on novel 1,2,4-triazole derivatives reveal that incorporating amino acid fragments can lead to potent antifungal agents. nih.govresearchgate.netmdpi.com This strategy combines the recognized fungicidal properties of the triazole ring with the biocompatibility and structural diversity of amino acids. nih.govmdpi.com

In a series of compounds designed from the structure of the fungicide mefentrifluconazole, derivatives containing specific amino acid moieties showed exceptional activity against the plant pathogen Physalospora piricola. nih.govmdpi.com The nature of the amino acid side chain and the linker connecting it to the triazole core are critical determinants of efficacy. Molecular docking studies suggest these compounds achieve their effect by binding strongly to the target enzyme, 14α-demethylase (CYP51). nih.govmdpi.com

| Compound | Key Structural Feature | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Mefentrifluconazole (Reference) | Commercial Fungicide | 15.321 | researchgate.net |

| Compound 8d | Contains L-valine methyl ester fragment | 10.808 | nih.govmdpi.com |

| Compound 8k | Contains L-phenylalanine methyl ester fragment | 10.126 | nih.govmdpi.com |

Pharmacophore Development:

Based on the collective SAR data from various biologically active 3-amino-1,2,4-triazole derivatives, a general pharmacophore model can be proposed. A pharmacophore outlines the essential three-dimensional arrangement of functional groups required for biological activity.

For the 1,2,4-triazole derivatives discussed, a hypothetical pharmacophore would include:

A Hydrogen Bond Donor/Acceptor region: The amino group at C3 (or C5) and the nitrogen atoms within the triazole ring are crucial for forming hydrogen bonds with receptor sites. The N-H of the amino group often acts as a hydrogen bond donor, while the ring nitrogens can act as acceptors.

Aromatic/Hydrophobic regions: The presence of aryl groups, such as the phenyl rings seen in anticancer and antiviral derivatives, indicates the importance of hydrophobic and aromatic interactions (e.g., π-π stacking) for binding affinity. nih.govnih.gov The specific substitution pattern on these rings (e.g., chloro, bromo, fluoro groups) fine-tunes the electronic properties and steric fit of the molecule within the target's binding pocket.

A Flexible Linker/Side Chain: In antifungal agents, the linker connecting the amino acid fragment to the triazole core allows the molecule to adopt an optimal conformation for binding to the active site of CYP51. nih.govmdpi.com Similarly, the sulfonyl group in antiviral compounds serves as a key structural and electronic linker. nih.gov

The core this compound structure provides a rigid scaffold with a hydrogen-bonding amino group and the electron-withdrawing nitrile group, which can be further functionalized to interact with specific biological targets, fitting the general pharmacophore model derived from its analogues.

Q & A

Q. What are the standard synthetic routes for 5-amino-1H-1,2,4-triazole-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via cyclocondensation of aminoguanidine derivatives with nitrile-containing precursors. For example, succinic anhydride and aminoguanidine hydrochloride are reacted under microwave-assisted conditions to form intermediates, which are subsequently functionalized . Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity .

Q. How can spectroscopic methods (IR, NMR) confirm the structure of this compound?

- IR spectroscopy : The nitrile group exhibits a sharp peak at ~2200 cm⁻¹, while the NH₂ group shows absorption bands at 3300–3450 cm⁻¹.

- ¹H NMR : The amino protons resonate at δ 6.5–7.0 ppm (broad singlet), and triazole ring protons appear at δ 8.1–8.3 ppm.

- ¹³C NMR : The carbonitrile carbon is observed at ~115 ppm, and triazole carbons appear between 145–160 ppm . Cross-validation with elemental analysis ensures molecular formula accuracy .

Q. What are the key physical-chemical properties (e.g., solubility, thermal stability) of this compound, and how are they determined?

- Solubility : Assessed in polar solvents (e.g., DMSO, ethanol) via gravimetric analysis. Limited solubility in water necessitates co-solvent systems for biological assays.

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, with exothermic peaks indicating stability under standard storage conditions .

- Hydrogen bonding : FTIR and X-ray crystallography confirm intermolecular N–H···N interactions, contributing to crystalline stability .

Advanced Research Questions

Q. How does tautomerism in the 1,2,4-triazole ring affect the reactivity and crystallographic behavior of this compound?

Q. What crystallographic strategies are employed to resolve structural ambiguities in derivatives of this compound?

SC-XRD with SHELXL refinement is standard for determining bond lengths, angles, and packing motifs. For example, monoclinic systems (space group Cc) with unit cell parameters a = 19.22 Å, b = 13.20 Å, c = 7.75 Å, and β = 101.08° are common. High-resolution data (≤0.8 Å) and twin refinement may be required for complex hydrogen-bonded networks .

Q. How can microwave-assisted synthesis improve the efficiency of generating this compound derivatives?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes at 150 W) while enhancing yields by 15–20%. This method is particularly effective for cycloaddition reactions involving nitrile groups, minimizing side products like hydrolysis derivatives .

Q. What role do hydrogen-bonding interactions play in the material properties (e.g., density, stability) of salts derived from this compound?

Salts formed with anions (e.g., nitrate, dihydrogenphosphate) exhibit 3D networks via N–H···O and O–H···N hydrogen bonds. These interactions increase density (>1.6 g/cm³) and thermal stability (decomposition >250°C), as shown in bis(5-amino-3-carboxy-1H-1,2,4-triazol-4-ium) dihydrogenphosphate nitrate . Hirshfeld surface analysis quantifies interaction contributions .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural characterization?

Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR to identify exchange broadening.

- HSQC/HMBC experiments to confirm connectivity.

- Parallel synthesis of analogues to isolate pure phases for comparison .

Methodological Focus

Q. What experimental protocols are recommended for assessing the biological activity of this compound in enzyme inhibition studies?

- Enzyme assays : Use kinetic assays (e.g., UV-Vis monitoring at 340 nm for NADH depletion) with triazole concentrations of 0.1–10 μM.

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., cytochrome P450).

- Control experiments : Include known inhibitors (e.g., ketoconazole) and validate via IC₅₀ curves .

Q. How can computational chemistry (DFT, MD) guide the design of this compound-based materials?

- DFT : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps).

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/ethanol mixtures) to assess stability over 50-ns trajectories.

- QSPR models : Corrogate substituent effects on melting points or solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.